2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide
Description
This compound is a benzamide derivative featuring a 2-chlorophenyl group linked to a hydrazinecarboxamide moiety, which is further substituted with a 2,4-dihydroxyphenyl ethylidene group. Its structure combines aromatic, hydrazine, and phenolic functionalities, making it a candidate for diverse biological applications, including antioxidant, antimicrobial, and enzyme inhibition activities. The ethylidene hydrazine bridge and dihydroxy substitution pattern are critical for its conformational stability and interaction with biological targets .
Properties
Molecular Formula |
C17H16ClN3O4 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-chloro-N-[2-[(2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16ClN3O4/c1-10(12-7-6-11(22)8-15(12)23)20-21-16(24)9-19-17(25)13-4-2-3-5-14(13)18/h2-8,22-23H,9H2,1H3,(H,19,25)(H,21,24)/b20-10+ |
InChI Key |
UIDAXGTWIDHLKC-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1Cl)/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CC=C1Cl)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-chloro-N-(2-oxoethyl)benzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Hydrazine-Linked Quinazolinone Derivatives
Compounds such as 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N’-(1-(2,4-dihydroxyphenyl)ethylidene)acetohydrazide (6a) and its analogs (6b–6d) share the dihydroxyphenyl ethylidene hydrazide core but differ in their quinazolinone substituents (e.g., allyl, benzyl, ethyl, or butyl groups). Key comparisons include:
Key Insight: The quinazolinone analogs exhibit lower melting points compared to similar benzamide derivatives, likely due to reduced crystallinity from bulkier substituents. However, their yields (~62–65%) are comparable to those of hydrazine-based syntheses .
Chlorophenyl-Substituted Hydrazinecarboxamides
Compounds like N-{2-[(2E)-2-(4-Chlorobenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide () and 2-[(2E)-2-(2-Chlorobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide () share the hydrazinecarboxamide backbone but vary in substituents:
Key Insight: The position of the chloro substituent (ortho vs. para) and the presence of phenolic hydroxyls (in the target compound) significantly influence solubility and redox activity. For example, the 2,4-dihydroxyphenyl group in the target compound may enhance antioxidant properties compared to non-phenolic analogs .
Phenolic Thiazole Derivatives
Compounds such as (E)-2-(2,4-Dihydroxybenzylidene)-1-(4-phenylthiazol-2-yl)hydrazin-1-ium bromide (6a) () feature thiazole rings instead of benzamide cores but retain the dihydroxyphenyl hydrazine motif:
Key Insight : Thiazole derivatives exhibit higher thermal stability (melting points >260°C) and superior antiradical activity due to the conjugated thiazole ring, which stabilizes free radicals more effectively than benzamide-based structures .
Azetidinone Derivatives
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) () replaces the hydrazine group with an azetidinone (β-lactam) ring:
Key Insight: Azetidinone derivatives demonstrate enhanced antimicrobial activity due to the β-lactam ring’s electrophilic reactivity, which is absent in hydrazine-based compounds. However, hydrazine derivatives may offer better tunability for redox-based applications .
Biological Activity
The compound 2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 349.79 g/mol. The structure features key functional groups including a chloro group, hydrazine moiety, and a benzamide backbone, which are critical for its biological interactions.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antitumor Activity : Compounds related to hydrazine derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. For instance, studies on hydrazone derivatives have demonstrated their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression .
- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Similar compounds have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may also exhibit anti-inflammatory properties .
Biological Activity Data
A summary of biological activities observed in related compounds is presented in the table below:
Case Studies
- Antitumor Efficacy : A study investigating the antitumor efficacy of hydrazone derivatives similar to the target compound revealed significant inhibition of HepG2 liver cancer cells with an IC50 value of 1.30 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
- In Vivo Studies : In vivo models demonstrated that hydrazone derivatives could significantly reduce tumor growth in xenograft models, supporting their potential as therapeutic agents against solid tumors .
- Synergistic Effects : Research has indicated that combining hydrazone derivatives with other chemotherapeutic agents like taxol enhances their anticancer efficacy, suggesting a potential for combination therapies in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
